molecular formula C10H10ClN3O2 B1279316 Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate CAS No. 64067-98-7

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

Cat. No.: B1279316
CAS No.: 64067-98-7
M. Wt: 239.66 g/mol
InChI Key: JYTJVWAXYXJKNF-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate is a chemical compound with the molecular formula C10H10ClN3O2. It is a member of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro-substituted imidazo[1,2-b]pyridazine ring attached to an ethyl acetate group.

Scientific Research Applications

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety information available indicates that Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate has a signal word of “Warning” and hazard statements H315-H319 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted imidazo[1,2-b]pyridazines.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of imidazo[1,2-b]pyridazine-2-acetic acid.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate involves its interaction with specific molecular targets. The chloro-substituted imidazo[1,2-b]pyridazine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate can be compared with other similar compounds, such as:

  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
  • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
  • 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
  • 6-Chloroimidazo[1,2-b]pyridazin-8-amine
  • 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid

These compounds share the imidazo[1,2-b]pyridazine core structure but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific substitution pattern and the presence of the ethyl acetate group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-2-16-10(15)5-7-6-14-9(12-7)4-3-8(11)13-14/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTJVWAXYXJKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438255
Record name Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64067-98-7
Record name Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After 11.2 g of 3-amino-6-chloropyridazine was suspended in 150 mL of ethanol, 28.6 g of ethyl 4-chloroacetoacetate was added thereto and heated under reflux for 24 hours. After cooling, the mixture was concentrated under reduced pressure and the residue was adjusted to pH 7 by the addition of an aqueous sodium hydrogencarbonate solution and extracted with ethyl acetate. The extract was washed with a brine solution and dried over magnesium sulfate. After concentration under reduced pressure. The residue was subjected to silica gel chromatography to be eluted with hexane:ethyl acetate (2:3). The desired fraction was collected to provide 12.7 g of the title compound.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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